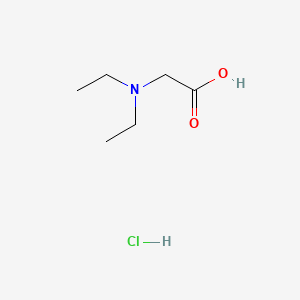

N,N-Diethylglycine hydrochloride

描述

Contextualization within Amino Acid Derivatives and Organic Chemistry

N,N-Diethylglycine hydrochloride is structurally a tertiary amino acid, where the two hydrogen atoms of the amino group in glycine (B1666218) are substituted by ethyl groups. This diethyl substitution imparts distinct properties to the molecule compared to its parent amino acid, glycine, and its dimethyl analogue, N,N-dimethylglycine. The presence of the hydrochloride salt form enhances its stability and water solubility, making it a convenient compound for use in aqueous solutions in various research applications.

In the broader context of organic chemistry, this compound serves as a versatile building block and a subject of study in its own right. Its structure, combining a carboxylic acid group and a tertiary amine, makes it a zwitterionic compound at physiological pH, a characteristic it shares with other amino acids. This dual functionality allows it to participate in a wide range of chemical reactions, including esterification, amidation, and reactions involving the tertiary amine.

Historical Trajectories of this compound in Academic Inquiry

Early academic inquiry into such compounds was often driven by a desire to understand the impact of N-alkylation on the physical and chemical properties of amino acids. These studies laid the groundwork for their later application in more complex chemical syntheses and biochemical investigations. The closely related N,N-dimethylglycine has a more extensively documented history of use, and it is plausible that N,N-diethylglycine was synthesized and studied in parallel or shortly after, as a logical extension of this research.

Scope and Significance of Current Research Paradigms

The contemporary research interest in this compound is multifaceted, with significant applications in both biochemical and synthetic organic chemistry.

A primary area of its current significance is its role as a metabolite of the pharmaceutical drug propacetamol (B1218958). guidechem.comebi.ac.uk Propacetamol is a pro-drug of paracetamol (acetaminophen) that is administered intravenously. In the body, it is hydrolyzed to paracetamol and N,N-diethylglycine. guidechem.comebi.ac.uk This metabolic pathway has made the study of N,N-diethylglycine and its hydrochloride salt crucial for understanding the full pharmacological and toxicological profile of propacetamol.

Furthermore, research has emerged exploring the interaction of N,N-diethylglycine with glycinergic neurotransmission. guidechem.comebi.ac.uk Studies have investigated its potential to modulate glycine receptors and transporters, which could have implications for therapeutic strategies targeting the glycinergic system. guidechem.comebi.ac.uk This line of inquiry highlights the compound's relevance in the field of neurochemistry.

In the realm of synthetic chemistry, N,N-Diethylglycine and its derivatives are utilized in peptide synthesis. raineslab.com The incorporation of N-alkylated amino acids like N,N-diethylglycine can introduce conformational constraints into peptides and improve their metabolic stability, making them valuable tools in the design of peptidomimetics and other bioactive molecules.

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ClNO₂ | raineslab.com |

| Molecular Weight | 167.63 g/mol | raineslab.com |

| Appearance | White crystalline solid | raineslab.com |

| CAS Number | 24376-01-0 | raineslab.com |

| Hydrogen Bond Donor Count | 2 | raineslab.com |

| Hydrogen Bond Acceptor Count | 3 | raineslab.com |

| Rotatable Bond Count | 4 | raineslab.com |

| Topological Polar Surface Area | 40.5 Ų | raineslab.com |

The following table outlines common synthesis routes for N,N-disubstituted glycine hydrochlorides, which are applicable to the preparation of this compound.

| Starting Materials | Brief Description of Method |

| Diethylamine (B46881) and Chloroacetic Acid | Reaction of diethylamine with chloroacetic acid, followed by treatment with hydrochloric acid to precipitate the hydrochloride salt. |

| Glycine and an Ethylating Agent | Reductive amination of glycine with an excess of an ethylating agent, such as ethyl iodide or diethyl sulfate, under basic conditions, followed by acidification with hydrochloric acid. |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2-(diethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-7(4-2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWSMDYVVVJGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179121 | |

| Record name | N,N-Diethylglycine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24376-01-0 | |

| Record name | Glycine, N,N-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24376-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024376010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylglycine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylglycine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for N,n Diethylglycine Hydrochloride

Established Synthetic Pathways to N,N-Diethylglycine and its Hydrochloride Salt

The synthesis of N,N-Diethylglycine and its subsequent conversion to the hydrochloride salt is a well-documented process in organic chemistry, primarily relying on classical reactions that are both robust and scalable. These methods typically involve the formation of a carbon-nitrogen bond between a diethylamine (B46881) moiety and a two-carbon glycine (B1666218) backbone.

Esterification Reactions and Conditions

Esterification serves as a common strategy in the synthesis of N,N-disubstituted amino acids like N,N-Diethylglycine. This pathway typically involves an initial esterification followed by amination and subsequent hydrolysis.

A general approach begins with the esterification of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, with an alcohol (e.g., ethanol (B145695) or methanol) under acidic catalysis to form an α-haloacetate ester. This ester then serves as an electrophile in a reaction with diethylamine. The nucleophilic diethylamine displaces the halide to form the corresponding N,N-diethylglycine ester. Finally, hydrolysis of the ester group under acidic or basic conditions yields the free N,N-Diethylglycine. To obtain the hydrochloride salt, the free amino acid is treated with hydrochloric acid.

A variation of this involves the Steglich esterification, where a protected glycine derivative is reacted with an alcohol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com For instance, Boc-protected glycine can be condensed with an alcohol, followed by deprotection and subsequent N-alkylation with an ethylating agent to yield N,N-Diethylglycine. mdpi.com

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Ref |

| Chloroacetic acid | High fatty alcohol | Triethylamine (B128534), Anhydrous Chloroform, 16h, RT | Chloracetate ester | google.com |

| Chloracetate ester | Diethylamine | - | N,N-diethyl amino yl acetate | google.com |

| Boc-glycine | Terpenoid alcohol | DCC, DMAP, CH2Cl2, 0°C to RT, 10h | Boc-glycine terpenyl ester | mdpi.com |

| Boc-glycine ester | HCl | Glacial Acetic Acid | Glycine ester hydrochloride | mdpi.com |

Nucleophilic Substitution Approaches

Direct nucleophilic substitution is one of the most straightforward and commercially utilized methods for synthesizing N,N-dialkylated glycine derivatives. google.com This approach involves the reaction of diethylamine with an activated acetic acid derivative, most commonly chloroacetic acid or its sodium salt. chemicalbook.comgoogle.com

In a typical procedure, an aqueous solution of diethylamine is reacted with chloroacetic acid. google.com An excess of diethylamine is often used to act as both the nucleophile and the base to neutralize the hydrochloric acid formed as a byproduct. The reaction mixture is typically heated to drive the substitution to completion. google.com The resulting N,N-Diethylglycine can then be isolated and converted to its hydrochloride salt by treatment with concentrated HCl. raineslab.com A known commercial process involves treating monochloroacetic acid with aqueous dimethylamine (B145610) (a similar secondary amine) followed by hydrochloric acid, yielding the hydrochloride salt directly, albeit with reported yields around 50%. google.com

The reaction conditions, such as temperature and molar ratio of reactants, are critical for optimizing the yield and minimizing side reactions.

Multicomponent Reaction Strategies (e.g., Ugi-type reactions)

Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), offer a highly convergent and efficient pathway to complex molecules like N-alkylated α,α-dialkylglycine derivatives from simple starting materials. mdpi.comnih.gov The classical U-4CR combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide in a one-pot reaction to produce a dipeptide-like scaffold. semanticscholar.org

To synthesize a structure related to N,N-Diethylglycine, one could envision a strategy where diethylamine acts as the amine component. The reaction proceeds through the formation of an iminium ion from the amine and the carbonyl compound, which is then attacked by the isocyanide to form a nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate anion, and an intramolecular Mumm rearrangement leads to the final bis-amide product. semanticscholar.org While the direct synthesis of N,N-Diethylglycine itself via a standard Ugi reaction is not typical, this methodology is exceptionally powerful for creating its N-acylated amide derivatives. mdpi.comnih.gov The versatility of the U-4CR allows for a wide variety of substituents to be introduced, making it a key tool in combinatorial chemistry and drug discovery. mdpi.com

Advanced Synthetic Techniques and Process Enhancements

To improve the efficiency, yield, and environmental footprint of N,N-Diethylglycine hydrochloride synthesis, researchers have explored advanced techniques that move beyond conventional heating and catalytic methods. These enhancements focus on accelerating reaction rates and improving catalyst performance.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of amino acid derivatives. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields compared to conventional heating methods. nih.govresearchgate.net

For the synthesis of N-substituted glycines, microwave-assisted protocols can be applied to the nucleophilic substitution reaction between diethylamine and a haloacetate. The use of polar solvents under microwave conditions can facilitate rapid and efficient synthesis. nih.gov The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid, uniform heating, which can overcome activation energy barriers more effectively than traditional oil baths. This technique has been successfully used for synthesizing various N-carbamoyl-L-amino acids and N,N'-diaryl cyanoguanidines, demonstrating its broad applicability in related syntheses. nih.govresearchgate.net

Catalyst Development and Screening in Synthesis

The development and screening of catalysts are crucial for optimizing the synthesis of N,N-Diethylglycine. In nucleophilic substitution reactions, for example, the use of a phase-transfer catalyst (PTC) can be beneficial, especially when dealing with reactants in different phases (e.g., an aqueous phase containing the chloroacetate (B1199739) salt and an organic phase with diethylamine). The PTC facilitates the transfer of the nucleophile across the phase boundary, enhancing the reaction rate.

In esterification-based routes, catalysts are essential. For Fischer esterification, strong mineral acids like sulfuric acid are common. yakhak.org For milder conditions, coupling agents like DCC are used in conjunction with catalysts like DMAP, which has been shown to be effective in the synthesis of glycine esters with sterically hindered alcohols. mdpi.com The development of solid-supported catalysts, such as silica (B1680970) gel sulfonic acid, represents a green chemistry approach, simplifying purification and allowing for catalyst recycling. google.com Such catalysts have been shown to be effective in the esterification of N,N-dimethylglycine, a structurally similar compound. google.com The screening of different catalysts and reaction conditions is a key step in identifying the most efficient and cost-effective synthetic route.

Optimization of Reaction Conditions and Yield

The efficient synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently adjusted include temperature, solvent, catalyst, and the concentration of reagents. While specific literature detailing the optimization of this compound synthesis is not abundant, valuable insights can be drawn from methodologies applied to structurally similar compounds and derivatives.

A common route to N,N-dialkyl amino acids involves the reaction of a haloacetic acid with a dialkylamine. For instance, the preparation of the related compound, N,N-dimethylglycine hydrochloride, involves the reaction of chloroacetic acid with dimethylamine. A patented method for this process highlights the use of an organic solvent in an autoclave, with sodium iodide as a catalyst. The reaction is carried out under a pressure of 0.3-0.7 MPa at a temperature of 65-75°C for 4-6 hours, reportedly achieving a yield of over 90%. This approach avoids the formation of sodium chloride as a byproduct, simplifying purification.

In the context of derivatization, such as the synthesis of N-acetyldiethylglycine amide, reaction conditions are also critical. One documented synthesis involves the reaction of diethylglycine with acetyl chloride in acetonitrile, using triethylamine (TEA) as a base. The reaction proceeds at room temperature overnight. Subsequent purification involves chromatography, followed by refluxing in methanol (B129727) acidified with concentrated HCl to yield the final product. raineslab.com

The optimization of reactions involving hydrochloric acid as a reagent or catalyst is also instructive. In one study, the concentration of HCl was found to be a critical factor in maximizing the yield of a desired product. Systematically increasing the normality of HCl from 1.1 N to 3.0 N showed that 2.0 N HCl provided the optimal yield, with any deviation leading to a decrease in product formation. researchgate.net This demonstrates the importance of fine-tuning the concentration of acidic components in the reaction mixture.

The choice of solvent also plays a pivotal role. In the synthesis of N-acetyldiethylglycine methyl amide from Fmoc-Diethylglycine, anhydrous tetrahydrofuran (B95107) (THF) is employed. raineslab.com The reaction temperature is initially controlled at -20°C during the addition of isobutyl chloroformate, and then the mixture is allowed to warm to room temperature overnight after the addition of methylamine (B109427). raineslab.com This temperature gradient is likely optimized to control the rate of reaction and minimize the formation of side products.

The following table summarizes key reaction parameters that are typically optimized for the synthesis of N,N-diethylglycine derivatives, based on available literature for related compounds.

| Parameter | Variable | Example Condition | Outcome/Consideration |

| Temperature | -20°C to 75°C | 65-75°C for N,N-dimethylglycine HCl synthesis | Higher temperatures can increase reaction rate but may also lead to side product formation. |

| Pressure | Atmospheric to 0.7 MPa | 0.3-0.7 MPa for N,N-dimethylglycine HCl synthesis | Elevated pressure can be necessary when working with gaseous reagents like dimethylamine. |

| Catalyst | Sodium Iodide | Used in N,N-dimethylglycine HCl synthesis | Catalysts can significantly improve reaction rate and yield by providing an alternative reaction pathway. |

| Solvent | Acetonitrile, THF | Anhydrous THF for amide synthesis | The polarity and aprotic/protic nature of the solvent can influence reaction kinetics and solubility of reagents. |

| Base | Triethylamine (TEA) | Used in amide synthesis from diethylglycine | An organic base is often required to neutralize acidic byproducts and facilitate the reaction. |

| Reagent Concentration | 1.1 N to 3.0 N HCl | Optimal at 2.0 N HCl in a related study researchgate.net | The stoichiometry and concentration of reagents must be carefully controlled to maximize yield. |

Table 1: Key Reaction Parameters for Optimization

Ultimately, the optimal conditions for the synthesis of this compound will depend on the specific synthetic route chosen. A systematic approach, such as design of experiments (DoE), can be employed to efficiently explore the parameter space and identify the conditions that provide the highest yield and purity.

Derivatization Strategies of this compound

The chemical structure of this compound, featuring a reactive carboxylic acid group and a tertiary amine, makes it an excellent scaffold for a variety of derivatization strategies. These modifications are often aimed at altering the molecule's physical properties, introducing reporter groups, or incorporating it into larger molecular architectures.

Formation of Esters and Amides

The carboxylic acid moiety of N,N-diethylglycine is readily converted into esters and amides through standard coupling reactions. These derivatives are important in their own right and as intermediates for further functionalization.

Esterification is typically achieved by reacting N,N-diethylglycine with an alcohol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, often with heating. The formation of simple alkyl esters, such as the ethyl or methyl ester, can increase the lipophilicity of the molecule. For more complex esters, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be employed. These methods are particularly useful for coupling with sensitive or sterically hindered alcohols.

Amide bond formation is a cornerstone of peptide chemistry and is directly applicable to the derivatization of N,N-diethylglycine. The general approach involves the activation of the carboxylic acid group followed by reaction with a primary or secondary amine. libretexts.org Common activating agents include acyl chlorides, acid anhydrides, and a wide array of peptide coupling reagents.

A detailed example is the synthesis of N-acetyldiethylglycine methyl amide. raineslab.com In this multi-step process, Fmoc-protected diethylglycine is first reacted with isobutyl chloroformate to form a mixed anhydride. This activated intermediate is then treated with methylamine to form the corresponding amide. raineslab.com The Fmoc protecting group is subsequently removed, and the free amine is acetylated to yield the final product. raineslab.com

Another approach to amide formation involves the direct reaction of diethylglycine with an amine in the presence of a coupling reagent. For instance, N,N-diethylglycine can be coupled with an amino acid ester using reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The table below provides examples of ester and amide derivatives of N,N-diethylglycine and the general synthetic methods used for their preparation.

| Derivative Type | Example Derivative | Reagents and Conditions |

| Ester | N,N-Diethylglycine ethyl ester | N,N-Diethylglycine, Ethanol, HCl (catalyst), Reflux |

| Ester | N,N-Diethylglycine mesityl ester hydrochloride | N,N-Diethylglycine, Mesitol, Coupling agent (e.g., DCC/DMAP) |

| Amide | N-Acetyldiethylglycine amide | Diethylglycine, Acetyl chloride, Triethylamine; followed by HCl workup raineslab.com |

| Amide | N,N-Diethylglycyl-L-leucine methyl ester | N,N-Diethylglycine, L-Leucine methyl ester, Coupling agent (e.g., HBTU, DIEA) |

Table 2: Examples of N,N-Diethylglycine Esters and Amides

The choice of synthetic method for ester or amide formation depends on the specific target molecule, the scale of the reaction, and the desired purity. For simple derivatives, direct catalysis may be sufficient, while more complex molecules often necessitate the use of modern coupling reagents to ensure high yields and minimize side reactions.

Introduction of Fluorescent Labels and Probes

The covalent attachment of fluorescent molecules to N,N-diethylglycine or its derivatives allows for the creation of probes for use in bioimaging and other detection assays. The derivatization strategy typically involves creating a reactive handle on the N,N-diethylglycine moiety that can be chemoselectively ligated with a fluorescent dye.

One common strategy involves the formation of an amide or ester bond between the carboxylic acid of N,N-diethylglycine and a fluorescent molecule containing a reactive amine or alcohol group. Many commercially available fluorescent dyes are functionalized with such groups for this purpose. For example, N,N-diethylglycine could be activated and reacted with an amino-functionalized rhodamine or fluorescein (B123965) derivative to yield a fluorescently labeled product.

Alternatively, a more sophisticated approach involves the bioorthogonal labeling of peptides or proteins that have been modified with a derivative of N,N-diethylglycine. A general method for the N-terminal labeling of peptides involves the enzymatic or synthetic introduction of a ketone or aldehyde group. nih.gov This carbonyl group can then be selectively reacted with a fluorescent probe bearing a hydrazide or aminooxy functional group to form a stable hydrazone or oxime linkage. nih.gov For example, a peptide with an N-terminal N,N-diethylglycine residue could potentially be modified to introduce a reactive carbonyl for subsequent fluorescent labeling.

The choice of fluorescent label depends on the specific application, with key considerations being the excitation and emission wavelengths, quantum yield, photostability, and solubility. The table below lists some common fluorescent dyes and the functional groups they can be equipped with for conjugation.

| Fluorescent Dye | Reactive Functional Group for Conjugation | Resulting Linkage |

| Fluorescein | Isothiocyanate (FITC), N-Hydroxysuccinimide (NHS) ester | Thiourea, Amide |

| Rhodamine | NHS ester, Aminooxy | Amide, Oxime |

| Cy5 | NHS ester, Aminooxy | Amide, Oxime |

| Dansyl Chloride | Sulfonyl chloride | Sulfonamide |

Table 3: Common Fluorescent Labels for Conjugation

The synthesis of fluorescently labeled N,N-diethylglycine derivatives requires careful control of reaction conditions to ensure selective labeling and to avoid quenching of the fluorophore's emission. Purification of the final conjugate is also a critical step to remove any unreacted dye, which could interfere with subsequent applications.

Peptide Conjugation and Modified Peptide Synthesis

N,N-Diethylglycine can be incorporated into peptide sequences to create modified peptides with unique properties. As a tertiary amino acid, its incorporation can introduce conformational constraints and increase the metabolic stability of the peptide by protecting the adjacent peptide bond from enzymatic cleavage.

The primary method for incorporating N,N-diethylglycine into a peptide is through solid-phase peptide synthesis (SPPS). peptide.comcore.ac.uk In this approach, the N,N-diethylglycine residue, typically with its carboxylic acid group protected (e.g., as a methyl or ethyl ester) or pre-activated, is coupled to the N-terminus of a growing peptide chain that is anchored to a solid support. The use of Fmoc-protected N,N-diethylglycine is a common strategy in modern SPPS. raineslab.com

The incorporation of N,N-dialkylated amino acids like N,N-dibenzylglycine, a close structural analog of N,N-diethylglycine, has been successfully demonstrated in the synthesis of peptide analogs. researchgate.net For instance, an enkephalinamide analogue containing dibenzylglycine was synthesized using an oxazolinone derivative of the modified amino acid. researchgate.net This highlights the feasibility of incorporating such sterically hindered residues into peptide chains.

The modification of peptides with non-standard amino acids can significantly impact their biological activity. For example, the introduction of oxetane-modified dipeptide building blocks into an alanine-rich peptide has been reported. scispace.com This type of modification, while not directly involving N,N-diethylglycine, exemplifies the broader strategy of using modified building blocks to alter peptide structure and function.

A key challenge in the synthesis of peptides containing N-alkylated amino acids is the potential for side reactions and incomplete couplings due to steric hindrance. Therefore, the optimization of coupling conditions, including the choice of coupling reagents and reaction times, is crucial for achieving high yields of the desired modified peptide.

The table below summarizes different aspects of incorporating N,N-diethylglycine into peptides.

| Aspect of Peptide Modification | Description | Example/Method |

| Incorporation Method | Solid-Phase Peptide Synthesis (SPPS) | Coupling of Fmoc-N,N-diethylglycine to a resin-bound peptide. raineslab.com |

| Purpose of Modification | Increased metabolic stability, conformational constraint | The tertiary amine protects the adjacent peptide bond from exopeptidases. |

| Related Modifications | Incorporation of N,N-dibenzylglycine researchgate.net | Use of oxazolinone derivatives for coupling. |

| Challenges | Steric hindrance leading to incomplete coupling | Optimization of coupling reagents (e.g., HATU, HCTU) and longer reaction times. |

Table 4: Peptide Conjugation with N,N-Diethylglycine

Advanced Characterization and Structural Elucidation of N,n Diethylglycine Hydrochloride and Its Derivatives

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of compounds and in identifying their metabolites by analyzing fragmentation patterns.

Chemical Ionization Mass Spectrometry (CIMS) is a soft ionization technique that typically results in less fragmentation and a more prominent molecular ion peak compared to electron ionization. This is particularly useful for confirming the molecular weight of a compound. shimadzu.com In CIMS, a reagent gas is ionized, which in turn ionizes the analyte molecules through proton transfer or other reactions. shimadzu.com This method has been successfully used for the quantification of lidocaine (B1675312) and its metabolites, which include N,N-diethylglycine. ebi.ac.uk The use of an organic solvent in a technique called solvent mediated chemical ionization (SMCI) has been shown to be an effective and safer alternative to traditional CI gases for confirming molecular weights of unknown compounds. shimadzu.com

Ion Trap Tandem Mass Spectrometry (MS/MS) is a technique where ions are trapped and then subjected to collision-induced dissociation (CID) to generate fragment ions. nih.gov This fragmentation pattern provides detailed structural information about the parent ion. The analysis of doubly charged tryptic peptides by ion trap MS/MS reveals characteristic fragmentation patterns that aid in sequencing. nih.gov Low-energy CID in a hybrid instrument tends to favor charge-driven fragmentation. nih.gov This technique is valuable for the structural characterization of small molecules and can be applied to N,N-Diethylglycine hydrochloride and its derivatives to elucidate their fragmentation pathways. researchgate.net

Ultra High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) combines the high separation power of UHPLC with the sensitive detection capabilities of mass spectrometry. This technique is highly effective for the analysis of complex mixtures and for identifying compounds present at low concentrations. A UHPLC-MS/MS method allows for the rapid and comprehensive analysis of various compounds, including benzodiazepines, in biological matrices. For N,N-Diethylglycine, a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid modifier (like formic acid for MS compatibility) can be used for analysis. sielc.com This approach is scalable and can be adapted for fast UPLC applications, making it suitable for pharmacokinetic studies and the identification of metabolites of N,N-Diethylglycine. sielc.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity assessment of this compound and its derivatives. These methods leverage subtle differences in the physicochemical properties of molecules, such as polarity and charge, to achieve effective separation from reactants, byproducts, and other impurities.

High Performance Liquid Chromatography (HPLC) and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of this compound. A common approach involves reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. For instance, N,N-Diethylglycine can be effectively analyzed using a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. cymitquimica.comguidechem.com This method is scalable and can be adapted for preparative separation to isolate impurities. guidechem.com

Since N,N-Diethylglycine itself is achiral, enantiomeric separation is relevant for its chiral derivatives. The separation of enantiomers is critical as different enantiomers can exhibit distinct biological activities. hit2lead.com Two primary strategies are employed in HPLC for this purpose:

Indirect Separation: This method involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers. chemnet.com These diastereomeric derivatives have different physical properties and can be separated on a standard achiral HPLC column. chemnet.comnih.gov

Direct Separation: This more common approach utilizes a chiral stationary phase (CSP). chemnet.com These phases create a chiral environment within the column, allowing for differential interaction with each enantiomer, leading to their separation. Polysaccharide-based chiral columns are frequently used for this purpose. nih.govepa.gov Another direct method involves using a chiral mobile phase additive (CMPA), where an enantiomerically pure compound is added to the mobile phase to form transient diastereomeric complexes with the analyte, which can then be separated on an achiral column. chemnet.com The choice of mobile phase, including organic modifiers and additives like diethylamine (B46881) or formic acid, can significantly influence the retention and resolution of enantiomers. nih.gov

| Parameter | HPLC Method for N,N-Diethylglycine Analysis |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Newcrom R1 (special reverse-phase column with low silanol (B1196071) activity) cymitquimica.comguidechem.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid cymitquimica.comguidechem.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid cymitquimica.comguidechem.com |

| Applications | Purity assessment, isolation of impurities (preparative separation), pharmacokinetic studies cymitquimica.comguidechem.com |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress and assessing the purity of this compound and its derivatives. This technique involves spotting the sample onto a thin layer of stationary phase, typically silica (B1680970) gel or reverse-phase (RP-18) material, coated on a plate of glass or plastic.

The plate is then developed in a sealed chamber containing a suitable mobile phase. For amino acid derivatives, mobile phases often consist of solvent mixtures like n-propanol-water or methanol-water. The separation occurs as the mobile phase ascends the plate via capillary action; compounds with higher affinity for the mobile phase and lower affinity for the stationary phase travel further up the plate.

After development, the separated spots are visualized. Since many amino acid derivatives are colorless, visualization can be achieved by:

UV Light: If the compounds contain a UV-active chromophore.

Staining Reagents:

Ninhydrin: A common reagent that reacts with most primary and secondary amines to produce a characteristic purple or yellow color upon heating.

Potassium Permanganate (KMnO₄): A general stain for compounds that can be oxidized.

Other Reagents: Specific reagents like 4-dimethylaminobenzaldehyde combined with isatin (B1672199) can produce a variety of distinguishable colors for different amino acids.

The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds by comparison with standards.

| Parameter | TLC of Amino Acid Derivatives |

| Stationary Phase | Silica Gel, RP-18, Cellulose |

| Common Mobile Phases | n-Propanol-Water (70:30 v/v), Methanol-Water mixtures |

| Visualization Methods | UV Light, Ninhydrin, Potassium Permanganate (KMnO₄) |

| Application | Reaction monitoring, purity assessment |

Column Chromatography and Other Adsorption/Partition Techniques

For the purification of larger quantities of N,N-Diethylglycine derivatives, column chromatography is the standard technique. This method operates on the same principles as TLC but on a larger scale, with the stationary phase packed into a vertical glass column.

Silica gel (230–400 mesh) is a commonly used stationary phase for the purification of diethylglycine derivatives. The selection of the eluent (mobile phase) is crucial and is often guided by preliminary TLC analysis. For instance, derivatives of N,N-Diethylglycine have been purified using eluents such as methanol (B129727) in dichloromethane (B109758) (DCM), sometimes with an acid additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. Other stationary phases like alumina (B75360) (basic or neutral) can be effective for purifying amines.

In addition to standard adsorption chromatography, other techniques can be applied:

Reverse-Phase Column Chromatography: Uses a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, which is particularly useful for purifying highly polar compounds.

Ion-Exchange Chromatography: Separates molecules based on their net charge by using a charged stationary phase. This is highly effective for separating amino acids and their derivatives.

Partition Chromatography: Involves the separation of compounds based on their differential partitioning between two immiscible liquid phases. One specialized example is the use of a copper-charged Chelex resin, which can separate peptides from free amino acids using volatile buffers for elution.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This compound is described as a white crystalline solid, making it a suitable candidate for single-crystal XRD analysis. guidechem.com

This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the crystal's internal structure.

By analyzing this diffraction pattern, researchers can determine:

The precise three-dimensional coordinates of each atom in the molecule (excluding hydrogen, which is often inferred).

Bond lengths, bond angles, and torsion angles.

The unit cell dimensions and symmetry (space group) of the crystal lattice.

The arrangement and intermolecular interactions (e.g., hydrogen bonding) of molecules within the crystal structure.

While this compound is known to be a crystalline solid, detailed crystallographic data from a single-crystal XRD study, such as its specific space group and atomic coordinates, are not widely available in the surveyed scientific literature. Such an analysis would provide unequivocal structural proof and invaluable insight into its solid-state conformation and packing.

Theoretical and Computational Investigations of N,n Diethylglycine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule, providing a detailed picture of its geometry and electronic nature. For N,N-Diethylglycine hydrochloride, these computational methods are invaluable for understanding its behavior at a molecular level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. DFT calculations can be employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

A geometry optimization would be performed, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), to find the most stable arrangement of the atoms. The resulting optimized structure provides a three-dimensional model of the molecule. From this, key geometric parameters can be extracted. While specific experimental data for this compound is not available, illustrative results from a hypothetical DFT calculation are presented in Table 1. These values are based on established data for similar small organic molecules and the parent compound, glycine (B1666218). mdpi.com

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O | 1.35 Å |

| Bond Length | C-C (alpha) | 1.53 Å |

| Bond Length | N-C (alpha) | 1.48 Å |

| Bond Angle | O=C-O | 125.0° |

| Bond Angle | O=C-C (alpha) | 124.5° |

| Bond Angle | N-C(alpha)-C | 111.0° |

Furthermore, DFT calculations yield information about the electronic structure, such as the distribution of electron density and the molecular electrostatic potential (MESP). The MESP map visually represents the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting intermolecular interactions.

Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) Analyses

To further dissect the electronic characteristics of this compound, Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses are employed. irdindia.insphinxsai.com

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that represent core electrons, lone pairs, and bonds. sphinxsai.com This method allows for the calculation of natural atomic charges, which offer a more chemically meaningful representation of electron distribution than other methods like Mulliken population analysis. bhu.ac.in NBO analysis also quantifies hyperconjugative interactions, revealing the stabilizing effects of electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. irdindia.in Table 2 presents illustrative NBO charges for key atoms in this compound.

Table 2: Illustrative Natural Atomic Charges for this compound from a Hypothetical NBO Analysis

| Atom | Natural Charge (e) |

|---|---|

| O (carbonyl) | -0.65 |

| O (hydroxyl) | -0.70 |

| N | -0.55 |

| C (carbonyl) | +0.80 |

| H (hydroxyl) | +0.50 |

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sphinxsai.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity, as it is energetically easier to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized on the non-bonding orbitals of the oxygen and nitrogen atoms, while the LUMO would likely be the antibonding π* orbital of the carbonyl group. A hypothetical HOMO-LUMO gap for this molecule would be in the range of 5-7 eV, characteristic of a stable organic molecule.

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly computational docking, are instrumental in predicting how a small molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme.

Computational Docking for Ligand-Target Interactions

Given that N,N-Diethylglycine is a derivative of the neurotransmitter glycine, a plausible biological target for computational docking studies would be the Glycine Transporter 1 (GlyT1) or Glycine Transporter 2 (GlyT2). nih.govresearchgate.net These transporters are responsible for regulating glycine levels in the central nervous system. researchgate.net

Computational docking involves placing the ligand (this compound) into the binding site of the receptor (e.g., a homology model of GlyT1) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically reported as a negative value in kcal/mol, where a more negative value indicates a stronger predicted interaction. This process can identify the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Table 3 provides illustrative results of a hypothetical docking study of this compound with the S1 binding site of GlyT1.

Table 3: Illustrative Docking Results for this compound with a Glycine Transporter (GlyT1)

| Parameter | Predicted Value/Interacting Residues |

|---|---|

| Binding Affinity (kcal/mol) | -6.5 |

| Hydrogen Bond Interactions | Gly121, Tyr196, Ser371 |

| Key Hydrophobic Interactions | Phe368, Val125 |

These results can help to rationalize the molecule's potential biological activity and guide the design of new, more potent analogs.

Computational Solvent Models and Solvation Effects

The biological environment is aqueous, and therefore, considering the effects of the solvent is crucial for accurate computational predictions. Computational solvent models are used to simulate the influence of the solvent on the structure, stability, and properties of the solute. numberanalytics.comnih.gov

These models can be broadly categorized as explicit or implicit. Explicit solvent models treat individual solvent molecules, offering a high level of detail but at a significant computational cost. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach provides a good balance of accuracy and computational efficiency for many applications.

For this compound, applying a PCM can reveal how its properties, such as the dipole moment, change from the gas phase to a solvent like water. An increase in the dipole moment in a polar solvent indicates a greater polarization of the solute's electron density by the solvent, which can affect its reactivity and interactions with other molecules.

Table 4 illustrates the hypothetical effect of different solvents on the calculated dipole moment of N,N-Diethylglycine.

Table 4: Illustrative Solvation Effects on the Dipole Moment of N,N-Diethylglycine using a PCM

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | 2.5 |

| Chloroform | 4.8 | 4.1 |

| Ethanol (B145695) | 24.6 | 5.8 |

| Water | 78.4 | 6.5 |

These calculations are essential for obtaining more realistic models of molecular behavior in solution and for accurately predicting properties such as solvation free energy.

Reaction Mechanisms and Chemical Reactivity of N,n Diethylglycine Hydrochloride

Elucidation of Hydrolysis Mechanisms

Ester Hydrolysis Pathways

The hydrolysis of esters is a fundamental reaction that can be catalyzed by either acid or alkali. chemguide.co.uk In the context of N,N-diethylglycine hydrochloride, its ester derivatives would undergo hydrolysis to yield N,N-diethylglycine and an alcohol.

Acid-Catalyzed Hydrolysis: This reaction is typically carried out by heating the ester with a dilute acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org The process is reversible, and to drive the equilibrium towards the products, an excess of water is used. chemguide.co.uklibretexts.org The mechanism for acid-catalyzed ester hydrolysis, known as the A_AC_2 mechanism, involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. slideshare.net Subsequent proton transfer and elimination of an alcohol molecule yield the carboxylic acid.

Alkaline Hydrolysis (Saponification): This method involves heating the ester with a dilute alkali, like sodium hydroxide (B78521) solution. chemguide.co.uk This reaction is irreversible and is generally the preferred method for ester hydrolysis due to the ease of product separation. chemguide.co.uklibretexts.org The mechanism, known as the B_AC_2 mechanism, begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. slideshare.net The reformation of the carbonyl double bond results in the departure of the alkoxide leaving group, which then deprotonates the newly formed carboxylic acid to give a carboxylate salt and an alcohol. libretexts.org

The rate of hydrolysis can be influenced by the structure of the ester. For instance, the hydrophobicity of the ester group can affect the rate of spontaneous hydrolysis. nih.gov

Table 1: Comparison of Acid and Alkaline Ester Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Alkaline Hydrolysis (Saponification) |

| Catalyst | Dilute Acid (e.g., HCl, H₂SO₄) | Dilute Alkali (e.g., NaOH) |

| Reversibility | Reversible | Irreversible |

| Key Intermediate | Tetrahedral Intermediate | Tetrahedral Intermediate |

| Products | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol |

| Conditions | Heat, Excess Water | Heat |

Enzymatic Hydrolysis in Biological Systems

In biological systems, the hydrolysis of esters and amides is often catalyzed by enzymes. For instance, propacetamol (B1218958), a prodrug of acetaminophen (B1664979), is hydrolyzed in the blood to produce acetaminophen and N,N-diethylglycine. ebi.ac.uk This process is an example of enzymatic hydrolysis. ebi.ac.uk

Studies have shown that various enzymes, such as carboxypeptidases and lipases, can hydrolyze esters. nih.govresearchgate.net The efficiency and mechanism of this hydrolysis can be influenced by several factors, including the structure of the substrate. For example, in the hydrolysis of N-acylglycine esters by carboxypeptidase A, the hydrophobicity of the acyl group plays a significant role. nih.gov

N,N-diethylglycine itself has been identified as a drug metabolite and can interact with biological systems. ebi.ac.uknih.gov For example, it acts as a low-affinity substrate for glycine (B1666218) transporters GlyT1 and GlyT2 and as a mild positive allosteric modulator of GlyRα1 function. ebi.ac.uk This suggests that the enzymatic formation of N,N-diethylglycine from its derivatives can have further biological implications.

Mechanistic Pathways of Amide Bond Formation and Cleavage

The formation and cleavage of amide bonds are crucial reactions in organic chemistry and biochemistry, as these bonds form the backbone of proteins. libretexts.orgmasterorganicchemistry.com

Amide Bond Formation: Amides can be synthesized from carboxylic acids and amines. A common method involves the use of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC). masterorganicchemistry.comyoutube.com In this mechanism, the carboxylic acid adds to the DCC to form an "active ester," which has a good leaving group. masterorganicchemistry.com The amine then attacks the carbonyl carbon of this active ester in a nucleophilic acyl substitution reaction to form the amide. masterorganicchemistry.com

Amide Bond Cleavage (Hydrolysis): Amide bonds can be cleaved through hydrolysis under acidic or basic conditions.

Acidic Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic for a nucleophilic attack by water. This leads to a tetrahedral intermediate. A subsequent proton transfer to the nitrogen atom makes it a better leaving group (an amine), which is then eliminated to form a protonated carboxylic acid. The liberated amine then deprotonates the carboxylic acid. libretexts.org

Basic Hydrolysis: A hydroxide ion attacks the amide carbonyl carbon, forming a tetrahedral alkoxide intermediate. The carbonyl group reforms, and an amide ion is eliminated as the leaving group. This strongly basic amide ion then deprotonates the carboxylic acid to yield a carboxylate salt and an amine. libretexts.org

The rate of amide bond cleavage can be affected by the substituents on the amino acid. researchgate.net Certain internal functional groups can also assist in the cleavage of amide bonds. nih.gov

Investigation of Nucleophilic and Electrophilic Reactivity

The chemical reactivity of N,N-diethylglycine is characterized by the presence of both a nucleophilic tertiary amine and an electrophilic carboxylic acid group (in its protonated form).

Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom of the diethylamino group makes it a nucleophile. It can react with electrophiles. For instance, in the context of propacetamol, it is suggested that it acts as an activated form of N,N-diethylglycine, transferring this moiety to nucleophilic residues of proteins. ebi.ac.uk

Electrophilic Reactivity: The carboxylic acid group, particularly when protonated, contains an electrophilic carbonyl carbon. This allows it to react with nucleophiles. The formation of amides and esters, as discussed previously, are prime examples of the electrophilic reactivity of the carboxylic acid group.

N,N-diethylglycine is classified as a Brønsted acid and a Brønsted base, meaning it can donate and accept protons, respectively. ebi.ac.uk This dual reactivity is central to its chemical behavior.

Stereochemical Considerations in Reactions Involving Chiral Derivatives

While N,N-diethylglycine itself is not chiral, its derivatives can be. When a chiral center is present in a molecule, the stereochemistry of reactions becomes a critical aspect to consider. For example, if N,N-diethylglycine is reacted with a chiral alcohol to form an ester, or a chiral amine to form an amide, the resulting product will be diastereomeric if the reaction creates a new stereocenter or if the starting material is a single enantiomer.

The stereochemical outcome of a reaction can be influenced by the reaction mechanism and the presence of chiral catalysts or reagents. In enzymatic reactions, the stereospecificity is often very high due to the chiral environment of the enzyme's active site. For instance, enzymes can selectively hydrolyze one enantiomer of a chiral ester, a process known as kinetic resolution.

While specific studies on the stereochemical considerations in reactions involving chiral derivatives of this compound were not prevalent in the search results, the general principles of stereochemistry would apply. Any reaction involving a chiral derivative would require analysis of the potential formation of enantiomers or diastereomers and the factors that might influence their relative ratios.

Applications in Synthetic Chemistry and Catalysis

Role as a Ligand in Metal-Catalyzed Processes

The presence of both a nitrogen atom and an oxygen-containing carboxylate group allows N,N-Diethylglycine and its derivatives to act as effective ligands for a variety of metal ions. This chelating ability is central to its application in catalysis.

In the realm of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, the choice of ligand is critical. While phosphine (B1218219) ligands have been traditionally dominant, the development of phosphine-free ligands has gained significant attention due to advantages in cost and stability. Amino acids and their derivatives have proven to be effective in this capacity.

Research has shown that N,N-dialkyl-α-amino acids can serve as efficient ligands in palladium-catalyzed reactions. For instance, the related compound N,N-dimethylglycine has been investigated as a ligand in the Heck reaction. frontierspecialtychemicals.com Studies comparing various N,N-dialkyl amino acids have demonstrated that the ligand structure significantly influences catalytic efficiency. For example, N,N-dimethyl-β-alanine was found to be a more powerful phosphine-free ligand than N,N-dimethylglycine for the Heck reaction involving various aryl bromides, iodides, and activated chlorides. frontierspecialtychemicals.com This superiority was attributed to faster oxidative addition of aryl halides to the palladium center. frontierspecialtychemicals.com While these studies focus on the methyl analogue, they underscore the potential of the N,N-diethylglycine scaffold as a ligand in palladium catalysis, a field where subtle structural changes can lead to significant differences in reactivity and efficiency. frontierspecialtychemicals.comjournalagent.comclockss.org The development of palladium precatalysts has also been a significant advance, allowing for the rapid generation of the active catalytic species in a reaction mixture. clockss.org

The ability of N-alkylated glycine (B1666218) derivatives to form coordination complexes with various transition metals is well-documented. nih.govnih.gov The interaction between the ligand and the metal center is typically bidentate, involving the nitrogen atom and one of the carboxylate oxygen atoms, forming a stable chelate ring. nih.gov

Studies on N-alkylglycinates, including N-ethylglycine hydrochloride, with cobalt(II), nickel(II), and copper(II) ions have resulted in the synthesis of new coordination compounds. nih.gov The resulting complexes exhibit distinct colors and higher melting points compared to the free ligand, indicating the formation of metal-ligand bonds. nih.gov The stoichiometry of these complexes is often found to be a 1:2 metal-to-ligand ratio, with water molecules frequently occupying remaining coordination sites to complete the metal's coordination sphere. nih.gov The specific geometry and coordination mode can be influenced by factors such as the metal ion itself and the reaction conditions. nih.govcymitquimica.com

Table 1: Coordination Compounds of N-Alkylglycinates with Transition Metals

| Metal Ion | N-Alkylglycine Ligand | Resulting Complex Example | Reference |

|---|---|---|---|

| Cobalt(II) | N-Methylglycine | [Co(MeGly)₂(H₂O)₂] | nih.gov |

| Cobalt(II) | N-Ethylglycine | [Co(EtGly)₂(H₂O)₂] | nih.gov |

| Nickel(II) | N-Ethylglycine | [Ni(EtGly)₂(H₂O)₂] | nih.gov |

| Copper(II) | N-Methylglycine | [Cu(MeGly)₂(H₂O)₂] | nih.gov |

These studies demonstrate the fundamental capacity of N,N-diethylglycine to act as a versatile ligand, forming stable complexes with a range of transition metals, a key characteristic for its potential use in catalytic applications. nih.govnih.gov

Utilization as a Building Block for Complex Organic Molecules

Beyond its role as a ligand, N,N-diethylglycine hydrochloride serves as a valuable starting material or intermediate in the synthesis of more elaborate organic structures, including modified peptides and potentially heterocyclic systems.

N,N-Diethylglycine can be incorporated into peptide chains, offering a way to introduce a tertiary amine at a specific position, thereby modifying the peptide's structure and properties. The synthesis of peptides typically involves a stepwise elongation of the amino acid chain on a solid support. nih.govhit2lead.com To be used in solid-phase peptide synthesis, the N,N-diethylglycine unit must first be appropriately protected, for example, with a fluorenylmethyloxycarbonyl (Fmoc) group.

One documented approach involves the synthesis of N-acetyldiethylglycine derivatives suitable for peptide coupling. This involves protecting the amino group and activating the carboxylic acid to facilitate amide bond formation. The process allows for the creation of peptide fragments containing the diethylglycine moiety.

Table 2: Example Synthesis of an N,N-Diethylglycine Derivative for Peptide Synthesis

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | N,N-Diethylglycine, Acetyl chloride, Triethylamine (B128534) | N-Acetyl-N,N-diethylglycine | Acetylation of the amino group |

| 2 | N-Acetyl-N,N-diethylglycine, Isobutyl chloroformate, N-Methylmorpholine | Activated Ester | Activation of the carboxyl group for coupling |

This methodology demonstrates the successful incorporation of N,N-diethylglycine into peptide structures, highlighting its utility as a non-standard amino acid building block. openmedicinalchemistryjournal.com The general principles of peptide synthesis, whether in solid-phase or liquid-phase, rely on the careful use of protecting groups and coupling reagents to ensure high yields and prevent unwanted side reactions like epimerization. researchgate.net

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. mdpi.comepa.gov Their synthesis is a major focus of organic chemistry, with numerous strategies developed for their construction. organic-chemistry.orgmdpi.com These methods often involve the cyclization of precursors that contain both a nitrogen atom and a reactive functional group.

In principle, the structure of N,N-diethylglycine, containing both a nucleophilic nitrogen (after deprotonation) and a carboxylic acid group, suggests its potential as a precursor for certain heterocyclic systems. For example, the reaction of amino acids with other bifunctional molecules is a common route to heterocycles like lactams or other fused systems. However, based on a survey of available literature, the specific use of this compound as a direct starting material for the synthesis of N-containing heterocycles is not a widely documented application. The field heavily relies on a diverse array of other starting materials and synthetic methodologies to access the vast structural diversity of nitrogen heterocycles. mdpi.com

Development of Catalytic Systems and Organocatalysis

The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside metal and enzyme catalysis. Many organocatalysts are based on amino acids and their derivatives, leveraging their inherent chirality and functional groups to control reaction outcomes. For instance, secondary amines like proline are classic organocatalysts for reactions proceeding through enamine intermediates.

Given its amino acid structure, this compound could theoretically be explored for its potential in organocatalytic systems. Its tertiary amine, however, prevents it from participating in the common enamine and iminium ion catalytic cycles that are characteristic of primary and secondary amine catalysts. While its structural motif is of interest, the direct application or significant role of this compound in the development of novel organocatalytic systems is not extensively reported in scientific literature. The focus in amino acid-based organocatalysis remains largely on chiral primary and secondary amines that can engage in the well-established catalytic cycles.

Supramolecular Chemistry and Self Assembly Research Involving N,n Diethylglycine Hydrochloride

Formation of Supramolecular Assemblies

There is no available scientific literature that describes or investigates the formation of supramolecular assemblies involving N,N-Diethylglycine hydrochloride. Research on self-assembly typically focuses on molecules with specific structural motifs that promote non-covalent interactions, such as hydrogen bonding, pi-stacking, or hydrophobic effects, leading to ordered structures. No studies have been identified that characterize such behavior for this compound.

Host-Guest Interactions and Molecular Recognition

No published research was found that explores the role of this compound as either a host or a guest in molecular recognition or host-guest systems. This area of supramolecular chemistry involves the specific binding of a guest molecule to a host molecule. The scientific literature lacks any examples or data on the binding affinities, thermodynamics, or structural basis of such interactions for this particular compound.

Role in Lipid Association and Stabilization Phenomena

There is no evidence in the researched literature to suggest that this compound plays a role in lipid association or stabilization. Studies on lipid bilayer interactions and liposome (B1194612) stabilization often involve amphiphilic molecules or polymers that can insert into or coat the lipid membrane, thereby altering its properties. No such investigations have been reported for this compound. While the parent acid, diethylaminoacetic acid, is a structural component of the local anesthetic lidocaine (B1675312), which does interact with lipid membranes, there are no specific studies on the direct role of this compound itself in lipid stabilization. entokey.com

Biochemical Pathways and Molecular Interactions of N,n Diethylglycine Metabolite Focus

Metabolic Transformations and Derivative Formation

Investigation of Biotransformation Enzymes (e.g., Plasma Esterases)

The conversion of propacetamol (B1218958) into N,N-Diethylglycine and acetaminophen (B1664979) occurs through hydrolysis. nih.gov While specific enzymes are not always detailed in initial studies, this reaction is broadly attributed to non-specific esterases present in the plasma. The biotransformation process is a Phase I metabolic reaction, which typically involves oxidation, reduction, or hydrolysis to introduce or expose functional groups, making the resulting metabolites more polar and often preparing them for subsequent Phase II conjugation reactions. nih.gov These enzymatic processes primarily occur in the liver but can also take place in other tissues, including the plasma. nih.gov The hydrolysis of the ester bond in propacetamol by these enzymes efficiently releases the active metabolite, acetaminophen, and N,N-Diethylglycine. nih.gov

Molecular Level Interactions with Biological Receptors and Enzymes

Studies on Glycine (B1666218) Receptors (GlyRs) and Transporters (GlyTs)

Research has identified N,N-Diethylglycine as an active modulator of the glycinergic neurotransmission system, which is a key target for pain management. nih.gov Due to its structural similarity to glycine, studies have focused on its interaction with glycine receptors (GlyRs) and glycine transporters (GlyTs). nih.gov

Electrophysiological measurements using Xenopus laevis oocytes have demonstrated that N,N-Diethylglycine acts as a low-affinity substrate for both major glycine transporters, GlyT1 and GlyT2, with EC50 values in the range of 5–8 mM. nih.gov Furthermore, N,N-Diethylglycine functions as a positive allosteric modulator (PAM) specifically for GlyRs that contain the α1 subunit. nih.govresearchgate.net It does not, however, show the same modulatory effect on GlyRs containing α2 or α3 subunits. nih.gov This subtype specificity suggests a precise interaction mechanism at the molecular level.

Table 1: Interaction of N,N-Diethylglycine with Glycine Transporters and Receptors

| Target | Interaction Type | Affinity/Potency (EC50) | Affected Subunits | Source(s) |

|---|---|---|---|---|

| GlyT1 | Substrate | Low (5-8 mM) | N/A | nih.gov |

| GlyT2 | Substrate | Low (5-8 mM) | N/A | nih.gov |

| GlyRs | Positive Allosteric Modulator (PAM) | Low millimolar concentrations | α1 | nih.govresearchgate.net |

| GlyRs | No effect | N/A | α2, α3 | nih.gov |

Enzymatic Activity Modulation and Binding Studies

The primary enzymatic modulation by N,N-Diethylglycine involves its function as a substrate for the glycine transporters GlyT1 and GlyT2. nih.gov By binding to these transporters, it competes with glycine for uptake, thereby influencing the extracellular concentration of glycine. nih.govnih.gov GlyT1 is primarily expressed by glial cells and is crucial for clearing glycine from the synaptic cleft, while GlyT2 is located on presynaptic neurons and is responsible for replenishing glycine for vesicular release. nih.govd-nb.info By acting as a substrate, N,N-Diethylglycine can impact the efficiency of these transporters, which are essential for regulating both inhibitory and excitatory neurotransmission. nih.govd-nb.info

Beyond its role with glycine transporters, the broader enzymatic interactions of N,N-Diethylglycine are less characterized. Studies on similar N-acyl amino acids have identified enzymes like fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1) as key regulators of their metabolism. nih.govelifesciences.org However, direct studies detailing the binding or modulation of these specific enzymes by N,N-Diethylglycine are not extensively documented.

Investigation of Antioxidant and Anti-inflammatory Mechanisms at Cellular Level

While the modulation of the glycinergic system by compounds like N,N-Diethylglycine is considered a promising strategy for managing inflammatory pain, direct cellular studies on the intrinsic antioxidant and anti-inflammatory mechanisms of N,N-Diethylglycine itself are limited in the reviewed literature. nih.gov Research into related compounds, such as various Glycine species and N,N-Dimethylglycine (DMG), has shown significant antioxidant and anti-inflammatory properties. nih.govnih.govresearchgate.net For instance, aqueous extracts of Glycine tabacina demonstrated strong antioxidant activity, and N,N-Dimethylglycine has been noted for its scavenger actions against free radicals. nih.govnih.gov These studies have shown that related compounds can inhibit the production of inflammatory mediators like nitric oxide (NO) and downregulate the expression of enzymes such as iNOS and COX-2 in macrophages. nih.govresearchgate.net However, specific investigations to confirm whether N,N-Diethylglycine hydrochloride exerts similar direct antioxidant or anti-inflammatory effects at the cellular level are not prominently featured in the available scientific reports.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation | Role/Context |

|---|---|---|

| N,N-Diethylglycine | DEG | Primary subject, drug metabolite |

| Acetaminophen | Metabolite of propacetamol | |

| Propacetamol | Parent drug of N,N-Diethylglycine | |

| Glycine | Endogenous neurotransmitter | |

| N,N-Dimethylglycine | DMG | Related compound with antioxidant properties |

| Fatty acid amide hydrolase | FAAH | Enzyme involved in N-acyl amino acid metabolism |

| Peptidase M20 domain containing 1 | PM20D1 | Enzyme involved in N-acyl amino acid metabolism |

| Nitric Oxide | NO | Inflammatory mediator |

| Inducible nitric oxide synthase | iNOS | Enzyme involved in inflammation |

| Cyclooxygenase-2 | COX-2 | Enzyme involved in inflammation |

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design

| Compound | Modification | Predicted GlyT1 Affinity (Ki, nM) | Predicted Solubility (mg/L) | Predicted Toxicity Score (0-1) | Synthesis Priority |

|---|---|---|---|---|---|

| N,N-Diethylglycine | Parent | 5000 | >10000 | 0.15 | - |

| Analog-AI-01 | Cyclopropyl on Ethyl | 850 | >8000 | 0.20 | High |

| Analog-AI-02 | Fluorination of Ethyl | 1200 | >9000 | 0.18 | High |

| Analog-AI-03 | Replace Ethyl with Butyl | 9500 | <2000 | 0.45 | Low |

Sustainable Synthesis and Green Chemistry Approaches

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles are being applied to the synthesis of fine chemicals, including amino acid derivatives. Traditional synthesis of N,N-Diethylglycine often involves the reaction of diethylamine (B46881) with chloroacetic acid, which may use hazardous solvents and generate salt byproducts. Future research is focused on developing more sustainable alternatives.

Key green approaches applicable to N,N-Diethylglycine hydrochloride synthesis include:

Biocatalysis and Enzymatic Synthesis: The use of enzymes as catalysts offers high selectivity under mild conditions (aqueous media, room temperature), significantly reducing energy consumption and waste. researchgate.net Researchers have successfully used enzymes for the synthesis of other glycine (B1666218) derivatives, suggesting that a similar chemoenzymatic approach could be developed for N,N-Diethylglycine. tandfonline.com This could involve, for example, an engineered aminase or a related enzyme to catalyze the formation of the N-C bond.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and higher yields compared to traditional batch processing. chemistryviews.orgdurham.ac.uk The synthesis of amino acid derivatives has been successfully demonstrated in micro-flow systems, which can reduce reaction times and solvent volumes. rsc.orgnih.gov Applying this technology would allow for a more efficient and scalable production of this compound. acs.org

Greener Solvents: Replacing conventional volatile organic solvents (VOCs) with water, supercritical fluids, or bio-based solvents is a cornerstone of green chemistry. researchgate.net Research into the synthesis of N-substituted glycine derivatives has already demonstrated success using water as a solvent, which is non-toxic, non-flammable, and inexpensive. nih.gov

Table 2: Comparison of Traditional vs. Potential Green Synthesis Routes for N,N-Diethylglycine

| Parameter | Traditional Route (e.g., Alkylation) | Potential Green Route (e.g., Enzymatic) |

|---|---|---|

| Solvent | Organic Solvents (e.g., Ethanol (B145695), Acetonitrile) | Water nih.gov |

| Catalyst | None or Base Catalyst | Enzyme (e.g., Aminase) researchgate.net |

| Temperature | Elevated Temperatures | Room Temperature |

| Byproducts | Inorganic Salts (e.g., NaCl) | Minimal / Water |

| Atom Economy | Moderate | High |

Exploration of Novel Applications in Materials Science

The inherent zwitterionic character of N,N-Diethylglycine at physiological pH makes it a highly attractive building block for advanced functional materials. nih.gov Zwitterionic materials, which contain an equal number of positive and negative charges, are known for their exceptional ability to resist nonspecific protein adsorption and biofilm formation. acs.orgacs.org This "anti-biofouling" property is inspiring a new wave of research in materials science.

The primary mechanism for this resistance is the formation of a tightly bound hydration layer on the material's surface via strong electrostatic interactions with water molecules. acs.org This layer acts as a physical and energetic barrier, preventing proteins, cells, and bacteria from adhering. nih.gov Future research directions for this compound in this area include:

Surface Modification: Grafting N,N-Diethylglycine onto the surfaces of medical implants, biosensors, and drug delivery nanoparticles could significantly improve their biocompatibility and longevity. advancedsciencenews.comnih.gov This can be achieved by polymerizing derivatives of the compound directly from the surface using techniques like surface-initiated atom-transfer radical polymerization (SI-ATRP). acs.org

Zwitterionic Polymers: N,N-Diethylglycine derivatives can be used as monomers to create novel zwitterionic polymers and hydrogels. These materials could have applications in tissue engineering, wound dressings, and as separation media in chromatography. acs.org

Functional Building Blocks: Amino acids and their derivatives are increasingly seen as versatile building blocks for creating complex functional materials due to their inherent chirality and chemical handles. rsc.orgnih.gov The unique structure of N,N-Diethylglycine could be exploited to construct novel supramolecular assemblies or responsive materials.

Table 3: Potential Applications of N,N-Diethylglycine-Based Materials